

Application Note: Sensitive Quantification of Citrinin in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citrinin

Cat. No.: B1143686

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Audience: Researchers, scientists, and drug development professionals.

Abstract **Citrinin** (CIT) is a mycotoxin produced by several fungal species of the genera *Aspergillus*, *Penicillium*, and *Monascus*, which can contaminate a wide range of food and feed products.[1][2][3] Due to its nephrotoxic and genotoxic properties, regulatory bodies have set maximum levels for **citrinin** in certain foods, such as red yeast rice-based food supplements.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **citrinin** in various food matrices. The protocols provided cover sample extraction, cleanup, and instrumental analysis, along with method validation data demonstrating high accuracy, precision, and sensitivity.

Experimental Protocols

Protocol 1: Extraction from Red Rice

This protocol is adapted from a validated method for determining **citrinin** in red rice.[1][4]

Materials:

- Homogenized red rice sample
- Extraction solvent: Acetonitrile/Water/Acetic Acid (79/20/1, v/v/v)
- Captiva EMR cartridges for cleanup

- Reconstitution solvent: Methanol/Water (80/20, v/v) with 0.1% Formic Acid
- Internal Standard (IS): $^{13}\text{C}_{20}$ -Ochratoxin A ($^{13}\text{C}_{20}$ -OTA)

Procedure:

- Weigh 5 g of the homogenized sample into a 250 mL Erlenmeyer flask.
- Add 100 mL of the extraction solvent.
- Extract in an ultrasonic bath for 30 minutes.[1]
- Filter the extract using Whatman No. 41 filter paper.[1]
- Pass the filtrate through a Captiva EMR cartridge for cleanup.
- Evaporate 0.5 mL of the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the reconstitution solvent, add the internal standard, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: QuEChERS-Based Extraction for Diverse Food and Feed Matrices

This method is a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) based approach suitable for a variety of matrices including cereals, spices, and baby food.[6][7]

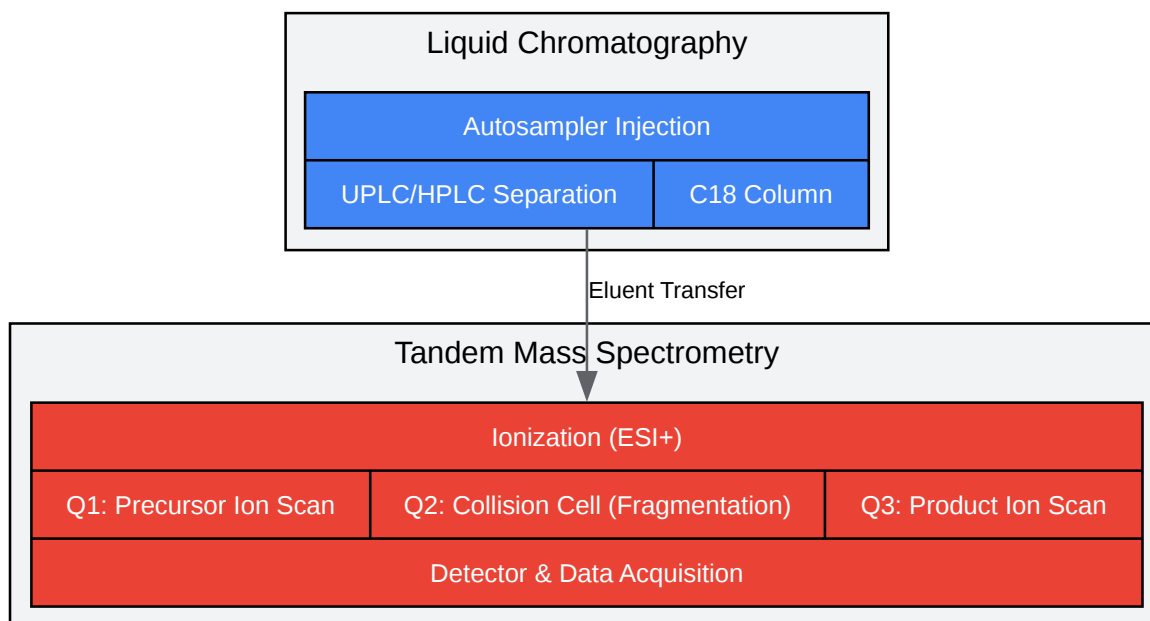
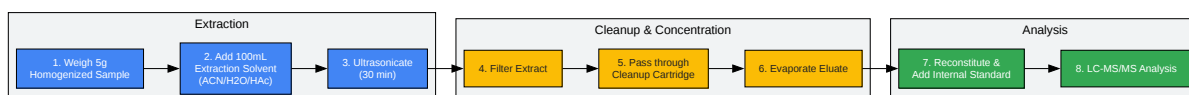
Materials:

- Homogenized sample (e.g., wheat flour, spices)
- Extraction Solvent: Ethyl acetate/Acetonitrile/Glacial acetic acid (75:24:1, v:v:v)[8]
- Magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Internal Standard (IS): ^{13}C -labeled **citrinin**

Procedure:

- Weigh a 4 g test portion of the homogenized sample.
- Humidify the sample with 10 mL of a hydrochloric acid aqueous solution (water:glacial acetic acid, 99:1, v:v).[8]
- Add 20 mL of the extraction solvent and shake for 60 minutes.[8]
- Add 6 g of MgSO₄ and 1.5 g of NaCl to induce phase separation.[8]
- Agitate vigorously and then centrifuge.
- Collect an aliquot of the upper organic phase (acetonitrile).
- The extract can be concentrated, reconstituted in a suitable solvent, and spiked with an internal standard before injection.[7]

Experimental Workflow Diagrams



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